Structural Distinction from the Regioisomer
The target compound (CAS 923819-76-5) bears the methoxy group at the para-position (C-4) and the thiazole-methoxy linker at the meta-position (C-3) relative to the aldehyde. Its regioisomer (CAS 795290-89-0) reverses this arrangement, placing methoxy at C-3 and the thiazole-methoxy linker at C-4 . While computed LogP (2.85) and TPSA (48.42 Ų) are identical for both compounds, the distinct connectivity is confirmed by canonical SMILES: O=CC1=CC=C(OC)C(OCC2=CSC(C)=N2)=C1 for the target vs CC1=NC(=CS1)COC2=C(C=C(C=C2)C=O)OC for the regioisomer . This structural difference has consequences for the electronic nature of the aldehyde group and the steric environment around the thiazole-methoxy linker.
| Evidence Dimension | Substitution pattern and canonical SMILES identity |
|---|---|
| Target Compound Data | CAS 923819-76-5; SMILES: O=CC1=CC=C(OC)C(OCC2=CSC(C)=N2)=C1; 4-OCH₃, 3-OCH₂-thiazole |
| Comparator Or Baseline | CAS 795290-89-0; SMILES: CC1=NC(=CS1)COC2=C(C=C(C=C2)C=O)OC; 3-OCH₃, 4-OCH₂-thiazole |
| Quantified Difference | Inverted methoxy / thiazole-methoxy substitution positions (para/meta vs meta/para relative to aldehyde) |
| Conditions | Structural identity confirmed by IUPAC nomenclature, SMILES, and molecular formula (both C₁₃H₁₃NO₃S, MW 263.31) |
Why This Matters
In SAR-driven medicinal chemistry, the positional exchange of substituents on a benzaldehyde scaffold can alter the electronic activation of the aldehyde toward nucleophilic attack and change the spatial presentation of the thiazole ring to biological targets, making these regioisomers non-interchangeable in library synthesis.
